molecular formula C24H23ClN2O5S B10951454 Propyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate

Propyl 2-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxylate

Cat. No.: B10951454
M. Wt: 487.0 g/mol
InChI Key: UXQCXFYOTDWDCT-UHFFFAOYSA-N
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Description

PROPYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a nitrobenzoyl group, and an isopropylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring, the introduction of the nitrobenzoyl group, and the attachment of the isopropylphenyl group. Common synthetic routes may involve:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Nitrobenzoyl Group: This step often involves nitration reactions using reagents such as nitric acid and sulfuric acid.

    Attachment of the Isopropylphenyl Group: This can be accomplished through Friedel-Crafts alkylation reactions using isopropyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

PROPYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.

Major Products Formed

    Reduction of the Nitro Group: Formation of an amino derivative.

    Substitution of the Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

PROPYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of PROPYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(4-FLUOROPHENYL)-3-THIOPHENECARBOXYLATE
  • PROPYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(4-METHYLPHENYL)-3-THIOPHENECARBOXYLATE

Uniqueness

PROPYL 2-[(2-CHLORO-5-NITROBENZOYL)AMINO]-4-(4-ISOPROPYLPHENYL)-3-THIOPHENECARBOXYLATE is unique due to the presence of the isopropylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to similar compounds, such as altered solubility, stability, and interaction with molecular targets.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

propyl 2-[(2-chloro-5-nitrobenzoyl)amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O5S/c1-4-11-32-24(29)21-19(16-7-5-15(6-8-16)14(2)3)13-33-23(21)26-22(28)18-12-17(27(30)31)9-10-20(18)25/h5-10,12-14H,4,11H2,1-3H3,(H,26,28)

InChI Key

UXQCXFYOTDWDCT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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